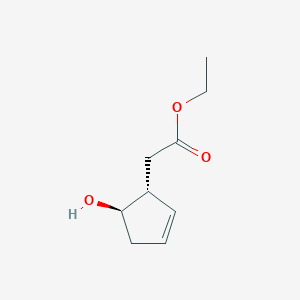

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate

Description

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate (CAS No. 298181-33-6) is a chiral ester featuring a cyclopentene ring substituted with a hydroxyl group at the 5-position and an ethyl acetate moiety at the 1-position. The hydroxyl group introduces polarity and hydrogen-bonding capabilities, while the cyclopentene ring contributes to conformational rigidity .

Structurally, it belongs to the family of cyclopentene-derived acetates, which are often synthesized via esterification of carboxylic acids or nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJCBSVFGOLYPT-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C=CCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H]1C=CC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate can be achieved through several synthetic routes. One common method involves the pyrolysis of dicyclopentadiene to form cyclopentadiene, which is then reacted with ethyl bromoacetate in the presence of a base to yield the desired ester . The reaction conditions typically involve heating under reflux and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl acetate moiety undergoes typical ester transformations:

-

Hydrolysis : Base- or acid-catalyzed hydrolysis yields 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetic acid. Enzymatic hydrolysis using esterases (e.g., pig liver esterase) provides enantioselective cleavage, retaining stereochemical integrity .

-

Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) under acidic or enzymatic conditions to form substituted acetates .

Cyclopentene Ring Reactivity

The strained cyclopentene ring participates in key reactions:

Epoxidation

-

Chemical Epoxidation : Treatment with peracids (e.g., mCPBA) generates epoxides at the C2-C3 double bond. Stereoselectivity depends on reaction conditions:

-

Enzymatic Epoxidation : Epoxidases (e.g., from Aspergillus niger) selectively oxidize the cyclopentene ring to form (1R,2S,5R)-epoxy derivatives .

Cycloaddition

-

Diels-Alder reactions with dienophiles (e.g., maleic anhydride) proceed under thermal conditions (80°C), yielding bicyclic adducts .

Hydroxy Group Transformations

The C5 hydroxyl group enables further functionalization:

-

Oxidation : Catalyzed by Dess-Martin periodinane or TEMPO/NaOCl, it forms a ketone derivative, enhancing electrophilicity for nucleophilic attacks .

-

Protection/Deprotection :

Catalytic Metathesis

The cyclopentene ring undergoes ring-closing metathesis (RCM) with Grubbs II catalyst:

-

Reaction Conditions :

Palladium-Catalyzed Coupling

The cyclopentene system forms π-allylpalladium intermediates for regioselective functionalization:

-

Allylic Alkylation : With Meldrum’s acid or dimethyl barbituric acid, Pd(OAc)₂/PPh₃ catalyzes nucleophilic addition at the allylic position (SN2' mechanism) :

Nucleophile Ligand Yield (%) Regioselectivity (α:β) Meldrum’s acid PPh₃ 71 1:3.5 Dimethyl barbiturate Xantphos 83 1:4.2

Enzymatic Transformations

-

Desymmetrization : Pseudomonas fluorescens esterase selectively hydrolyzes one enantiotopic ester group, producing chiral intermediates for prostaglandin synthesis .

-

Reductive Opening : Epoxide intermediates undergo stereospecific reduction (NaBH₄) to yield diols with retained configuration .

Research Implications

-

The compound’s dual functionality (ester + cyclopentene) allows orthogonal reactivity in multi-step syntheses, particularly for bioactive molecules like prostaglandins and terpenoids .

-

Enzymatic methods offer stereochemical control, while transition-metal catalysis enables diverse C–C bond formations .

Scientific Research Applications

Organic Synthesis

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate serves as a versatile intermediate in organic chemistry. Its structural characteristics allow it to participate in various reactions, including:

- Esterification Reactions : Its acetate moiety can undergo hydrolysis to form carboxylic acids, which are valuable in synthesizing other compounds.

- Cycloaddition Reactions : The cyclopentene ring can engage in Diels-Alder reactions, making it useful for constructing complex cyclic structures.

Medicinal Chemistry

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Research suggests that derivatives of cyclopentene compounds may possess antimicrobial effects, making them candidates for developing new antibiotics.

Case Study: Antioxidant Activity

A study on related cyclopentene derivatives demonstrated significant antioxidant activity, suggesting that this compound could also exhibit similar properties. This activity was assessed using DPPH radical scavenging assays.

Biological Research

The compound's interaction with biological systems is an area of ongoing research. Key applications include:

- Drug Development : The unique structure allows for modifications that can enhance bioavailability and target specific biological pathways.

Interaction Studies

Research into the interactions of this compound with enzymes and receptors is crucial for understanding its pharmacological potential. Studies have indicated that structural modifications can significantly alter interaction profiles and biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active cyclopentene derivative, which can interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Structural Analogs in Cyclopentene Acetates

The following compounds share the cyclopentene core but differ in substituents and ester groups:

| Compound | CAS No. | Key Features | Structural Differences |

|---|---|---|---|

| Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate | 298181-33-6 | Hydroxyl group at C5, ethyl ester | Reference compound |

| 2-Cyclopentene-1-acetic acid, cyclohexyl ester | 17511-60-3 | Cyclohexyl ester instead of ethyl; no hydroxyl group | Increased lipophilicity due to cyclohexyl group; reduced polarity |

| 2-Cyclopentene-1-acetic acid, 1-methylheptyl ester | 93981-12-5 | Branched 1-methylheptyl ester; no hydroxyl group | Enhanced hydrophobicity; potential for altered pharmacokinetics |

| Ethyl 2-(adamantan-1-yl)acetate | 93840-20-1 | Adamantane substituent instead of cyclopentene | High rigidity and thermal stability; adamantane confers steric bulk |

Key Observations :

- Polarity: The hydroxyl group in this compound enhances its solubility in polar solvents compared to non-hydroxylated analogs (e.g., cyclohexyl or 1-methylheptyl esters) .

- Conformational Flexibility : Cyclopentene derivatives exhibit greater ring strain and flexibility compared to adamantane-based analogs, which are rigid and thermally stable .

- Synthetic Accessibility : Cyclopentene acetates with simple esters (e.g., ethyl or cyclohexyl) are more straightforward to synthesize than adamantane-containing derivatives, which require complex adamantane functionalization .

Comparison with Aromatic and Heterocyclic Acetates

Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (CAS No. 120745-46-6) and imidazole-based acetates (e.g., Ethyl 2-(5-chlorophenyl-1H-imidazol-4-yl)acetate) provide insights into the role of aromatic vs. alicyclic systems:

| Compound | CAS No. | Key Features | Structural Differences |

|---|---|---|---|

| Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate | 120745-46-6 | Nitrophenyl group; phenolic hydroxyl | Aromatic ring with electron-withdrawing NO₂ group; strong hydrogen-bonding capacity |

| Ethyl 2-(5-chlorophenyl-1H-imidazol-4-yl)acetate | N/A | Imidazole ring with chloro-substituted phenyl | Heterocyclic system; potential for π-π stacking and metal coordination |

Key Observations :

- Electronic Effects: The nitro group in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate increases acidity (pKa ~7–8 for phenolic OH) compared to the alicyclic hydroxyl group in this compound (pKa ~10–12) .

- Biological Activity : Imidazole-based acetates (e.g., ) often exhibit antimicrobial or anticancer properties due to their heterocyclic cores, whereas cyclopentene acetates may target different biological pathways .

Comparison with Terpene-Derived Acetates

Isopulegyl acetate (CAS No. 57576-09-7), a menthol-related cyclohexanol acetate, highlights differences in ring size and substituent arrangement:

| Compound | CAS No. | Key Features | Structural Differences |

|---|---|---|---|

| This compound | 298181-33-6 | Five-membered ring; ethyl ester | Smaller ring size; higher ring strain |

| Isopulegyl acetate | 57576-09-7 | Six-membered cyclohexanol ring; methyl and isopropenyl substituents | Larger ring; lower strain; menthol-like odor and flavor applications |

Key Observations :

- Applications : Isopulegyl acetate is widely used in fragrances due to its minty aroma, whereas cyclopentene acetates may find niche roles in asymmetric catalysis or as chiral building blocks .

- Thermal Stability : The six-membered ring in isopulegyl acetate is more thermally stable than the cyclopentene system .

Biological Activity

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 170.21 g/mol. This compound features a cyclopentene ring substituted with a hydroxy group at the 5-position and an ethyl acetate moiety, contributing to its unique biological properties and potential applications in various fields including medicinal chemistry and organic synthesis.

Overview of Biological Properties

Preliminary research indicates that this compound exhibits several biological activities, which include:

- Antimicrobial Properties : Studies suggest that similar compounds may possess antimicrobial activity, potentially making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

- Antioxidant Activity : The presence of the hydroxyl group may enhance its capacity to scavenge free radicals, thus providing protective effects against oxidative stress.

The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group may undergo hydrolysis to release active derivatives that interact with enzymes and receptors .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 4-Hydroxycyclopent-2-en-1-yloctanoate | Hydroxylated cyclopentene | Exhibits different antimicrobial properties |

| Ethyl 4-hydroxybutanoate | Simple ester with hydroxyl group | Common in food applications; less potent biologically |

| Ethyl 3-hydroxybutanoate | Hydroxylated butanoic acid derivative | Used in metabolic studies; different activity profile |

This compound stands out due to its specific cyclopentene structure combined with a hydroxy group, enhancing its reactivity and biological interactions compared to these similar compounds.

Antimicrobial Activity Study

A study conducted on various esters showed that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines when treated with lipopolysaccharides (LPS). The results suggest that this compound could be developed into an anti-inflammatory drug candidate .

Antioxidant Activity Assessment

In another study focused on antioxidant properties, this compound was evaluated for its ability to scavenge free radicals. The compound exhibited a dose-dependent antioxidant effect, which was attributed to the presence of the hydroxyl group that enhances its radical-scavenging capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.